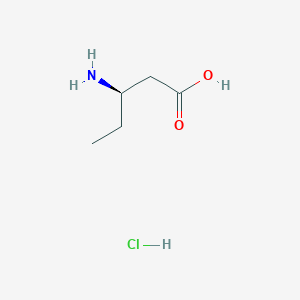

(R)-3-aminopentanoic acid hydrochloride

Description

The Importance of Chiral β-Amino Acids in Asymmetric Synthesis and Medicinal Chemistry Research

Chiral β-amino acids are non-proteinogenic amino acids that serve as crucial components in the development of novel therapeutics and complex molecular architectures. hilarispublisher.comhilarispublisher.com Their importance stems from several key properties. Structurally, the additional methylene (B1212753) group in their backbone, compared to their α-amino acid counterparts, imparts a greater conformational flexibility. This unique feature allows β-amino acids to form stable, predictable secondary structures like helices, turns, and sheets in β-peptides. hilarispublisher.comacs.org These β-peptides are notably resistant to enzymatic degradation, a highly desirable trait for pharmaceutical candidates. acs.org

In asymmetric synthesis, enantiomerically pure β-amino acids are invaluable as chiral starting materials, auxiliaries, and catalysts. researchgate.net They provide a readily available source of chirality, enabling the stereocontrolled synthesis of complex target molecules. nih.gov Their integration into drug design strategies allows for the precise tuning of molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity, which are critical for optimizing the efficacy and pharmacokinetic profiles of new drugs. nbinno.com

The utility of β-amino acids is evident in various therapeutic areas. They are integral components of anticancer agents, anti-inflammatory drugs, and antiviral therapies. hilarispublisher.com For instance, the blockbuster antidiabetic drug Sitagliptin contains an (R)-β-amino acid derivative, highlighting the successful application of this compound class in modern medicine. hilarispublisher.com

Academic Context and Research Trajectories for (R)-3-Aminopentanoic Acid Hydrochloride

This compound [(R)-3-APA HCl] fits into the broader research landscape as a specialized chiral building block. While extensive literature exists on the general class of β-amino acids, research focusing specifically on (R)-3-aminopentanoic acid and its hydrochloride salt often situates it as a key intermediate in the synthesis of more complex molecules. cymitquimica.comsigmaaldrich.com Its primary role in academic and industrial research is as a component for solution-phase peptide synthesis and as a scaffold in drug discovery programs. sigmaaldrich.com

The hydrochloride salt form of (R)-3-aminopentanoic acid is frequently utilized in research settings due to its enhanced stability and solubility in water compared to its free base form, which simplifies handling and its application in various synthetic protocols. cymitquimica.com Research trajectories involving this compound are typically directed towards its incorporation into novel peptidomimetics or small molecule drugs. For example, related compounds like (R)-4-aminopentanoic acid have been identified as important intermediates for synthesizing psychotropic drugs and muscarinic M4 receptor agonists, suggesting a potential avenue of investigation for the (R)-3-amino isomer as well. frontiersin.org

The availability of high-purity this compound allows researchers to explore its potential in creating diverse molecular structures with specific biological activities, leveraging its defined stereochemistry to interact with chiral biological targets like enzymes and receptors. enamine.net

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 952650-02-1 |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| Appearance | White to off-white solid |

| Synonyms | (3R)-3-Aminovaleric acid hydrochloride, (R)-3-Aminopentanoic acid HCl |

Overview of Research Methodologies Applied to this compound

The study and application of this compound involve a range of established and advanced chemical methodologies, from its synthesis to its characterization and purification.

Synthesis: The enantioselective synthesis of β-amino acids is a well-researched area, with several robust methods applicable for preparing compounds like (R)-3-aminopentanoic acid. Key strategies include:

Asymmetric Hydrogenation: This involves the hydrogenation of prochiral enamines or unsaturated acids using chiral transition metal catalysts (e.g., Rhodium or Ruthenium-based) to induce stereoselectivity. hilarispublisher.comrsc.org

Mannich Reaction: Asymmetric versions of the Mannich reaction are used to form carbon-carbon bonds, constructing the β-amino acid backbone with high enantiomeric purity. acs.orgrsc.org

Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, often mediated by chiral catalysts, is another common and effective approach. rsc.org

Biocatalysis: The use of enzymes, such as engineered glutamate (B1630785) dehydrogenase, offers an environmentally friendly and highly stereoselective route to produce chiral amino acids via the reductive amination of keto acids. frontiersin.org

Characterization and Analysis: To confirm the identity, purity, and stereochemistry of this compound, researchers employ various analytical techniques.

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure.

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is essential for determining the enantiomeric excess (optical purity) of the compound. enamine.net

Polarimetry: This technique measures the optical rotation of the chiral molecule, which is a characteristic physical property of a specific enantiomer. enamine.net

Mass Spectrometry: Used to confirm the molecular weight and elemental composition of the compound.

The combination of these synthetic and analytical methods enables the reliable production and application of this compound in advanced chemical research.

Table 2: Common Research Methodologies for Chiral β-Amino Acids

| Methodology Type | Specific Technique | Purpose |

| Asymmetric Synthesis | Asymmetric Hydrogenation | Enantioselective synthesis |

| Catalytic Mannich Reaction | Stereocontrolled C-C bond formation | |

| Chiral Auxiliary-Mediated Conjugate Addition | Introduction of amine with stereocontrol | |

| Enzymatic Reductive Amination | "Green" and highly selective synthesis | |

| Characterization | Nuclear Magnetic Resonance (NMR) | Structural elucidation |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity | |

| Polarimetry | Measurement of optical activity | |

| Application | Solution-Phase Peptide Synthesis (SPPS) | Incorporation into peptide chains |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERWBHFUQDIXNF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735202 | |

| Record name | (3R)-3-Aminopentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952650-02-1 | |

| Record name | (3R)-3-Aminopentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Aminopentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 3 Aminopentanoic Acid Hydrochloride

Enantioselective Synthesis Strategies

The asymmetric synthesis of (R)-3-aminopentanoic acid hydrochloride relies on methods that can control the stereochemical outcome of the reaction, yielding the desired (R)-enantiomer with high purity.

Asymmetric Hydrogenation and Reductive Amination Pathways

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines and their derivatives. acs.org This method typically involves the hydrogenation of a prochiral unsaturated precursor, such as a β-enamino ester, in the presence of a chiral transition metal catalyst. researchgate.nethilarispublisher.com Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed to achieve high enantioselectivity. hilarispublisher.com The choice of ligand, solvent, and reaction conditions is crucial for maximizing the yield and enantiomeric excess (ee) of the desired (R)-product.

Reductive amination offers another direct route to chiral amines. This process involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. Asymmetric reductive amination can be achieved by using a chiral amine source, a chiral reducing agent, or a chiral catalyst. Recent advancements have focused on the development of catalytic asymmetric reductive amination, which is more atom-economical. dntb.gov.ua

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh-(R,R)-Me-DuPhos | β-Acylaminoacrylate | >95% | researchgate.net |

| Ru-BINAP | β-Enamino Ester | Up to 99% | hilarispublisher.com |

| Ir-Complex | Imine | High | rsc.org |

Chiral Auxiliary-Mediated Synthesis Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. wikipedia.orgnih.gov

In the synthesis of (R)-3-aminopentanoic acid, a chiral auxiliary can be attached to a precursor molecule. Subsequent diastereoselective reactions, such as alkylation or conjugate addition, are then carried out. researchgate.net The steric hindrance provided by the auxiliary directs the incoming reagent to a specific face of the molecule, leading to the formation of one diastereomer in excess. Finally, cleavage of the auxiliary affords the desired (R)-β-amino acid. wikipedia.org The efficiency of this approach depends on the stereodirecting ability of the auxiliary and the ease of its removal. nih.gov

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) | Reference |

| Evans Oxazolidinone | Aldol Reaction | >90% | nih.gov |

| Pseudoephedrine | Alkylation | High | wikipedia.org |

| Schöllkopf Reagent | Alkylation | High | nih.gov |

Organocatalytic and Biocatalytic Routes

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.govnih.gov This field has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. For the synthesis of β-amino acids, organocatalytic Mannich reactions and conjugate additions have been successfully employed. rsc.orgillinois.edu Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts that can activate substrates and control the stereoselectivity of the reaction. nih.gov

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and efficiency. mdpi.com Transaminases, for instance, are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. dntb.gov.uamdpi.com By selecting an appropriate transaminase, either the (R)- or (S)-enantiomer of an amino acid can be synthesized with high enantiomeric excess. researchgate.net Lipases can be used for the kinetic resolution of racemic mixtures of β-amino esters. hilarispublisher.com

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Phosphoric Acid | Mannich Reaction | High enantioselectivity | nih.gov |

| Proline Derivatives | Conjugate Addition | Metal-free conditions | hilarispublisher.com |

| Transaminase | Reductive Amination | High stereospecificity | dntb.gov.ua |

| Lipase | Kinetic Resolution | Mild reaction conditions | hilarispublisher.com |

Chemoenzymatic and Stereoselective Biotransformation Methods

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov For the synthesis of (R)-3-aminopentanoic acid, a chemoenzymatic approach might involve the chemical synthesis of a prochiral precursor, followed by an enzymatic step to introduce the desired chirality. For example, a β-keto ester can be synthesized chemically and then stereoselectively reduced to a β-hydroxy ester using a ketoreductase. Subsequent chemical steps can then convert the hydroxyl group to an amino group with retention of configuration.

Stereoselective biotransformations utilize microorganisms or isolated enzymes to convert a substrate into a stereochemically pure product. mdpi.com This approach is particularly attractive for its mild reaction conditions and high selectivity. For instance, whole-cell biotransformation using engineered microorganisms can be employed for the asymmetric amination of a suitable precursor to yield (R)-3-aminopentanoic acid. frontiersin.org

Optimization of Reaction Conditions and Process Chemistry for Scalable Academic Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of reaction conditions and consideration of process chemistry principles. For the synthesis of this compound, factors such as catalyst loading, reaction time, temperature, and solvent choice must be fine-tuned to maximize yield, purity, and space-time yield.

Process chemistry focuses on developing safe, robust, and cost-effective chemical processes. rsc.org This includes minimizing the number of synthetic steps, avoiding hazardous reagents and intermediates, and developing efficient purification methods. For instance, a scalable synthesis might favor a catalytic method over a stoichiometric one to reduce waste and cost. rsc.org The development of a practical and scalable system often involves a deep understanding of the reaction mechanism to identify and mitigate potential side reactions and impurities.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Asymmetric hydrogenation and reductive amination are examples of atom-economical reactions. acs.org

Use of Safer Solvents and Auxiliaries: Selecting solvents and other materials that are less hazardous and can be recycled. nih.gov Water is an ideal green solvent, and enzymatic reactions often proceed in aqueous media. nih.gov

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. rsc.org Both metal catalysts and biocatalysts are highly effective in this regard. rsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Biocatalytic processes often operate under mild conditions. mdpi.com

Use of Renewable Feedstocks: Developing synthetic routes that start from renewable resources. While not always directly applicable to this specific molecule, it is a broader goal in green chemistry. frontiersin.org

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Stereoselective Applications of R 3 Aminopentanoic Acid Hydrochloride As a Chiral Building Block

Utility in the Asymmetric Synthesis of Complex Chiral Molecules

The defined stereochemistry of (R)-3-aminopentanoic acid hydrochloride makes it an attractive starting material for the asymmetric synthesis of intricate chiral molecules. Its ability to impart stereocontrol during chemical transformations is crucial in various fields, particularly in the development of pharmaceuticals and novel molecular structures.

Incorporation into Pharmaceutical Intermediates and Precursors

This compound and its derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. The β-amino acid scaffold is a common structural motif in many biologically active molecules. One of the most significant applications of chiral β-amino acids is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. nih.govgoogle.comnih.gov While many synthetic routes to DPP-4 inhibitors like Sitagliptin utilize other β-amino acid precursors, the fundamental role of the chiral β-amino acid core is to mimic the dipeptide substrate of the enzyme, thereby enabling potent and selective inhibition. nih.govgoogle.comnih.gov The synthesis of analogues of Sitagliptin often involves the coupling of a chiral β-amino acid derivative with a heterocyclic component. researchgate.net The stereochemistry of the β-amino acid is critical for the drug's efficacy.

The general synthetic utility of β-amino acids as pharmaceutical intermediates is well-established, and they are considered vital building blocks for the preparation of a wide range of target molecules. chemicalbook.com

Table 1: Examples of Pharmaceutical Precursors Derived from β-Amino Acids

| Precursor/Intermediate | Therapeutic Class | Role of β-Amino Acid |

| Chiral β-amino amides | DPP-4 Inhibitors | Forms the core pharmacophore responsible for enzyme binding. |

| β-lactam synthons | Antibiotics | Serves as a key structural component of the β-lactam ring. |

This table presents generalized data based on the applications of the broader class of β-amino acids, highlighting the potential roles for this compound.

Role in the Design and Construction of Advanced Molecular Architectures

The application of this compound extends beyond pharmaceuticals into the realm of advanced molecular architectures. Its bifunctional nature allows for its incorporation into larger, complex structures such as macrocycles and other supramolecular assemblies. While specific examples detailing the use of this compound in this context are not extensively documented, the principles of using β-amino acids for such constructions are well-established. For instance, the alternating amino and carboxyl groups can be utilized in stepwise or convergent synthetic strategies to build macrocyclic peptides. These structures are of interest for their potential as synthetic receptors and in materials science. rsc.org

Applications in Agrochemical Research and Specialty Chemical Synthesis

Chiral molecules play an increasingly important role in the agrochemical industry, as often only one enantiomer of a pesticide possesses the desired biological activity, while the other may be inactive or even detrimental. nih.gov Although specific examples of the use of this compound in the synthesis of commercial agrochemicals are not widely reported, the broader class of chiral amino acids is utilized in the development of new herbicides, fungicides, and insecticides. nih.gov The stereocenter in these building blocks is crucial for achieving high selectivity and efficacy in the final product.

In the field of specialty chemicals, chiral building blocks like this compound are valuable for the synthesis of compounds with specific optical or stereochemical properties. These can include chiral ligands for asymmetric catalysis, and specialty polymers.

Development of Peptide Mimetics and Oligomers Featuring β-Amino Acid Scaffolds

A significant area of application for this compound is in the synthesis of peptide mimetics and β-peptides. nih.gov Peptides composed of β-amino acids, known as β-peptides, have garnered considerable attention because they can adopt stable secondary structures, similar to their α-peptide counterparts, but exhibit remarkable resistance to enzymatic degradation by proteases. nih.gov This proteolytic stability is a highly desirable attribute for therapeutic peptides, as it can lead to a longer in vivo half-life.

The incorporation of (R)-3-aminopentanoic acid into a peptide sequence can influence its conformational properties and enhance its stability. The design of bioactive β-peptides often involves strategies that mimic the spatial arrangement of side chains in known bioactive α-peptides. nih.gov

Table 2: Properties of β-Peptides Compared to α-Peptides

| Property | α-Peptides | β-Peptides |

| Proteolytic Stability | Low | High |

| Secondary Structures | Helices, Sheets, Turns | Helices, Sheets, Turns |

| Synthetic Accessibility | Well-established | Well-established |

This table provides a general comparison, highlighting the key advantages of β-peptide scaffolds.

Contribution to Stereochemically Defined Natural Product Analogues

This compound can serve as a chiral precursor for the synthesis of analogues of natural products. Many natural products, including alkaloids and macrolides, possess complex stereochemical features that are essential for their biological activity. The stereoselective synthesis of analogues of these natural products is a key strategy in medicinal chemistry to improve their therapeutic properties and to understand their structure-activity relationships.

While direct total syntheses of natural products using this compound as a starting material are not extensively documented, the use of β-amino acids in the synthesis of natural product analogues is a recognized approach. mdpi.com For example, the iturinic acids, which are β-amino fatty acids found in the antifungal peptide iturin, are targets of stereoselective synthesis. researchgate.net The synthesis of such β-amino acids often involves multi-step sequences to establish the desired stereochemistry. researchgate.net The availability of chiral building blocks like this compound can potentially streamline the synthesis of such complex molecules and their analogues.

Chemical Reactivity and Derivatization Studies of R 3 Aminopentanoic Acid Hydrochloride

Amidation and Peptide Coupling Reactions for Elaboration of β-Amino Acid Motifs

The primary amine of (R)-3-aminopentanoic acid hydrochloride readily participates in amidation and peptide coupling reactions, enabling its incorporation into larger molecular scaffolds. These reactions are fundamental to the synthesis of β-peptides and other modified peptides, which often exhibit enhanced stability towards enzymatic degradation compared to their α-peptide counterparts.

The coupling of (R)-3-aminopentanoic acid with other amino acids or carboxylic acids is typically facilitated by standard peptide coupling reagents. These reagents activate the carboxylic acid partner, rendering it susceptible to nucleophilic attack by the amino group of the β-amino acid. The choice of coupling reagent and reaction conditions can significantly impact the efficiency and stereochemical outcome of the reaction.

Commonly Employed Peptide Coupling Reagents:

| Coupling Reagent | Abbreviation | Activating Species | Key Features |

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Highly effective, but produces insoluble dicyclohexylurea (DCU) byproduct. |

| Diisopropylcarbodiimide | DIC | O-acylisourea | Similar to DCC, but the diisopropylurea byproduct is more soluble. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSCDI | O-acylisourea | Water-soluble carbodiimide, allowing for easy removal of the urea (B33335) byproduct. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt ester | Efficient and reduces racemization, particularly when used with an additive like HOBt. |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | HOAt ester | Highly efficient and effective at suppressing racemization, especially for sterically hindered couplings. |

The hydrochloride salt of (R)-3-aminopentanoic acid must be neutralized, typically with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), prior to the coupling reaction to liberate the free amine. The reaction is generally carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Carboxyl Group Derivatization: Esterification and Amide Formation

The carboxylic acid moiety of this compound is a key site for derivatization, allowing for the formation of esters and amides. These transformations are crucial for modulating the compound's physicochemical properties and for creating precursors for further synthetic elaborations.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the carboxyl group during reactions involving the amino group or to modify the compound's solubility and lipophilicity. Standard esterification methods can be employed, such as Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst.

Amide Formation: Direct amidation of the carboxyl group with an amine can be achieved using coupling reagents similar to those used in peptide synthesis. This allows for the attachment of a wide variety of amine-containing molecules, expanding the structural diversity of the resulting derivatives.

N-Protection Strategies and Their Influence on Reaction Stereoselectivity

To achieve selective reactions at the carboxyl group, the amino group of (R)-3-aminopentanoic acid is often protected. The choice of the N-protecting group is critical as it can influence the reactivity of the molecule and, importantly, the stereoselectivity of subsequent reactions.

The most commonly used N-protecting groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Group: This protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by bases, most commonly a solution of piperidine (B6355638) in DMF. It is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimide.

The steric bulk and electronic properties of the N-protecting group can influence the conformation of the molecule and the accessibility of the chiral center, thereby affecting the stereochemical outcome of reactions at adjacent positions.

Regioselective and Chemoselective Transformations

The bifunctional nature of this compound necessitates careful control to achieve regioselective and chemoselective transformations. By employing appropriate protecting group strategies, it is possible to selectively modify either the amino or the carboxyl group.

For instance, N-protection allows for a wide range of reactions to be performed on the free carboxylic acid without interference from the amino group. Conversely, protection of the carboxyl group, typically as an ester, enables selective reactions at the amino group. The orthogonal nature of common protecting groups, such as Boc (acid-labile) and benzyl (B1604629) esters (removable by hydrogenolysis), allows for the sequential deprotection and derivatization of the two functional groups.

Stereochemical Stability and Epimerization Studies Under Diverse Reaction Conditions

Maintaining the stereochemical integrity of the chiral center at the C3 position is paramount in the synthesis of enantiomerically pure compounds derived from (R)-3-aminopentanoic acid. Epimerization, the inversion of configuration at a stereocenter, can be a significant side reaction, particularly under basic conditions.

The α-proton to the carboxyl group in β-amino acids is susceptible to abstraction by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in racemization or epimerization. The propensity for epimerization is influenced by several factors, including the strength of the base, the reaction temperature, and the nature of the substituents on the molecule.

During peptide coupling reactions, the activation of the carboxyl group can increase the acidity of the α-proton, making the stereocenter more susceptible to epimerization. The use of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is crucial to minimize this side reaction. These additives react with the activated carboxylic acid to form an active ester that is less prone to epimerization.

Studies on the stereochemical stability of β-amino acids indicate that they are generally more resistant to racemization than their α-amino acid counterparts. However, careful selection of reaction conditions is still necessary to ensure high stereochemical purity in the final products.

Mechanistic Investigations of Reactions Involving R 3 Aminopentanoic Acid Hydrochloride

Elucidation of Reaction Pathways in Stereoselective Transformations

The stereoselective synthesis of β-amino acids, including (R)-3-aminopentanoic acid, can be achieved through various reaction pathways, each with a distinct mechanism that dictates the stereochemical outcome. While direct mechanistic studies on transformations of (R)-3-aminopentanoic acid hydrochloride are not extensively documented in publicly available literature, plausible pathways can be inferred from studies on analogous β-amino acid syntheses.

One common approach to establishing the stereocenter at the β-position is through the asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The reaction pathway is often guided by a chiral catalyst, which forms a transient chiral complex with one of the reactants. For instance, in a Michael-type addition, a chiral amine catalyst might activate the enoate system, creating a stereochemically defined environment for the nucleophilic attack of an ammonia (B1221849) surrogate. The subsequent protonation of the resulting enolate intermediate is also stereocontrolled, leading to the desired (R)-enantiomer.

Another significant pathway is the stereoselective reduction of a β-enamino ester or a β-keto ester precursor. In these transformations, a chiral reducing agent or a catalyst, often a transition metal complex with a chiral ligand, delivers a hydride to one face of the prochiral substrate. The mechanism involves the coordination of the catalyst to the substrate, followed by the diastereoselective transfer of the hydride, which is directed by the steric and electronic properties of the chiral ligand.

Biocatalytic approaches, such as transamination, offer a highly specific reaction pathway. In the synthesis of a β-amino acid, a transaminase enzyme can catalyze the transfer of an amino group from a donor molecule to a β-keto acid acceptor. The reaction proceeds through the formation of a Schiff base between the keto acid and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the enzyme's active site. The stereoselectivity is governed by the specific binding orientation of the substrate within the chiral environment of the active site, ensuring the formation of the (R)-amino acid. Mechanistic studies on related enzymes have shown that the transformation proceeds through a dynamic kinetic resolution process. nih.gov

The following table summarizes potential stereoselective reaction pathways for the synthesis of (R)-3-aminopentanoic acid.

| Reaction Type | Key Mechanistic Steps | Source of Stereocontrol |

|---|---|---|

| Asymmetric Conjugate Addition | 1. Catalyst-substrate complex formation 2. Stereoselective nucleophilic attack 3. Stereocontrolled protonation | Chiral catalyst or auxiliary |

| Stereoselective Reduction | 1. Coordination of catalyst to substrate 2. Face-selective hydride transfer | Chiral reducing agent or catalyst ligand |

| Biocatalytic Transamination | 1. Formation of enzyme-substrate complex 2. Schiff base formation with PLP cofactor 3. Stereospecific aminotransferase activity | Chiral active site of the enzyme |

Transition State Analysis and Energy Profile Mapping

For stereoselective reactions, the difference in the activation energies (ΔΔG‡) of the transition states leading to the (R) and (S) enantiomers determines the enantiomeric excess of the product. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states.

In the context of an asymmetric hydrogenation of a β-enamino acid precursor to (R)-3-aminopentanoic acid, the transition state would involve the coordination of the substrate to the chiral metal catalyst and the incoming hydrogen molecule. The geometry of this transition state, influenced by the steric and electronic interactions between the substrate and the chiral ligand, would be different for the pathways leading to the two enantiomers. The lower energy transition state would correspond to the major enantiomer.

A computational study on a related enzyme, β-alanine synthase, has elucidated the catalytic mechanism involving a nucleophilic attack by a hydroxide (B78521) ion, followed by protonation and C-N bond cleavage to form the β-alanine product and carbamate. nih.gov The formation of a zwitterionic intermediate is a key step in this pathway. nih.gov Such detailed computational analyses allow for the mapping of the entire reaction energy profile, identifying the rate-determining step and the relative energies of all intermediates and transition states.

A representative table of calculated energy differences in a hypothetical stereoselective reaction is presented below.

| Species | Pathway to (R)-isomer (kcal/mol) | Pathway to (S)-isomer (kcal/mol) |

|---|---|---|

| Reactant-Catalyst Complex | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +17.5 |

| Intermediate | -2.5 | -1.8 |

| Transition State 2 (TS2) | +12.8 | +14.9 |

| Product-Catalyst Complex | -8.0 | -7.2 |

Kinetic Studies of Derivatization and Formation Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, such as reactant concentrations, temperature, and catalysts. The derivatization of the amino group of this compound is a common reaction, for example, in peptide synthesis or for analytical purposes.

The N-acylation of amino acids is a well-studied reaction. The rate of this reaction depends on the nucleophilicity of the amino group, the electrophilicity of the acylating agent, and the reaction conditions. For this compound, the amino group is protonated, and a base is typically required to deprotonate it to the more nucleophilic free amine for the reaction to proceed efficiently.

A kinetic study on the derivatization of various proteinogenic amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) revealed that most amino acids followed apparent pseudo-first-order kinetics when the derivatizing agent was in excess. nih.gov The rate of the reaction was found to be dependent on the specific amino acid. nih.gov A similar kinetic behavior would be expected for the derivatization of (R)-3-aminopentanoic acid.

The rate law for a pseudo-first-order derivatization reaction can be expressed as:

Rate = k' [(R)-3-aminopentanoic acid]

where k' is the pseudo-first-order rate constant, which incorporates the concentration of the derivatizing agent.

The following table presents hypothetical kinetic data for the derivatization of (R)-3-aminopentanoic acid with an acylating agent at different temperatures, illustrating the determination of the activation energy (Ea) from the Arrhenius equation.

| Temperature (K) | Rate Constant, k' (s⁻¹) | ln(k') | 1/T (K⁻¹) |

|---|---|---|---|

| 298 | 0.0015 | -6.50 | 0.00336 |

| 308 | 0.0031 | -5.78 | 0.00325 |

| 318 | 0.0060 | -5.12 | 0.00314 |

| 328 | 0.0112 | -4.49 | 0.00305 |

From a plot of ln(k') versus 1/T, the activation energy can be calculated using the slope of the line (Slope = -Ea/R, where R is the gas constant).

Spectroscopic Probing of Reaction Intermediates

The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to identify and characterize transient species.

In the synthesis of β-amino acids, β-lactams are sometimes formed as key intermediates. nih.gov The characteristic four-membered ring of a β-lactam gives rise to a distinct carbonyl stretching frequency in the IR spectrum, typically in the range of 1730-1760 cm⁻¹. This can be used to monitor the formation and consumption of the β-lactam intermediate during the reaction.

In-situ NMR spectroscopy can also be employed to track the progress of a reaction in real-time. By monitoring the appearance and disappearance of signals corresponding to reactants, intermediates, and products, a detailed picture of the reaction course can be obtained. For example, in a derivatization reaction of (R)-3-aminopentanoic acid, the chemical shifts of the protons adjacent to the amino and carboxyl groups would be expected to change significantly upon acylation, allowing for the monitoring of the reaction kinetics and the detection of any stable intermediates.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for detecting charged intermediates, such as the reactant-catalyst complexes in asymmetric catalysis. By analyzing the reaction mixture directly, it is possible to observe ions corresponding to these transient species, providing direct evidence for their existence in the catalytic cycle.

The following table summarizes spectroscopic techniques and their potential application in studying reactions of this compound.

| Spectroscopic Technique | Potential Application | Observable Species/Features |

|---|---|---|

| Infrared (IR) Spectroscopy | Monitoring the formation of β-lactam intermediates | Characteristic C=O stretch of the β-lactam ring |

| Nuclear Magnetic Resonance (NMR) | Real-time reaction monitoring of derivatization | Changes in chemical shifts of protons near reactive sites |

| Mass Spectrometry (MS) | Detection of catalyst-substrate complexes | Ions corresponding to transient intermediates |

Advanced Analytical and Spectroscopic Methodologies for Research on R 3 Aminopentanoic Acid Hydrochloride

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Isomeric Analysis in Research

Chiral chromatography is a cornerstone technique for the separation of enantiomers, making it essential for verifying the enantiomeric purity of (R)-3-aminopentanoic acid hydrochloride. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for chiral separations, typically by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

In chiral HPLC , the separation of β-amino acid enantiomers can be achieved directly or after derivatization. nih.gov Direct analysis is possible on specific CSPs, such as those based on macrocyclic glycopeptides like teicoplanin, which are compatible with a range of polar and ionic mobile phases suitable for underivatized amino acids. sigmaaldrich.com Another approach is ligand exchange chromatography, where a CSP derived from a chiral ligand, such as (S)-leucinol, can successfully resolve β-amino acid enantiomers. nih.gov Polysaccharide-based CSPs are also widely used, though they may require derivatization of the amino acid to improve solubility and interaction with the stationary phase. sigmaaldrich.comyakhak.org The choice of mobile phase, often a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers, is critical for optimizing resolution. nih.govhplc.eu

Chiral GC is another powerful tool, particularly for volatile or semi-volatile compounds. creative-proteomics.com For amino acids, derivatization is necessary to increase volatility. cat-online.com Common derivatization steps include esterification followed by acylation to produce volatile derivatives that can be separated on a chiral column. cat-online.com Cyclodextrin-based CSPs are frequently employed in capillary GC for the effective separation of enantiomers of various chiral compounds, including amines and amino acid derivatives. gcms.czwiley.com The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of temperature parameters are key to achieving baseline separation of the enantiomers. wiley.com

The primary goal of these methods in a research setting is to quantify the enantiomeric excess (ee), ensuring that the material is of the desired stereochemical purity for subsequent reactions or studies.

Table 1: Comparison of Chiral Chromatography Techniques for β-Amino Acid Analysis

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

|---|---|---|

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. |

| Derivatization | May not be required for certain CSPs (e.g., teicoplanin-based); often necessary for polysaccharide CSPs. sigmaaldrich.com | Generally required to increase volatility (e.g., esterification and acylation). cat-online.com |

| Common CSPs | Macrocyclic glycopeptides (teicoplanin), ligand exchange (e.g., (S)-leucinol), polysaccharide derivatives (cellulose, amylose). sigmaaldrich.comnih.govyakhak.org | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin). gcms.cz |

| Typical Analytes | Underivatized or derivatized β-amino acids and their derivatives. nih.govnih.gov | Volatile derivatives of amino acids and chiral amines. wiley.comnih.gov |

| Key Parameters | Mobile phase composition, flow rate, column temperature. nih.gov | Column temperature, carrier gas flow rate. wiley.com |

| Advantages | Wide applicability, direct analysis of non-volatile compounds possible. sigmaaldrich.com | High resolution and sensitivity. creative-proteomics.com |

Advanced NMR Spectroscopy (2D NMR, NOESY) for Structural Elucidation of Derivatives and Reaction Products

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for basic structural analysis, advanced 2D NMR techniques are essential for the unambiguous structural elucidation of complex derivatives and reaction products of this compound. nih.gov These methods provide information on molecular connectivity and spatial relationships. longdom.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), resolve proton-proton coupling networks. longdom.org A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds, allowing for the mapping of the carbon skeleton and the assignment of protons within a spin system. libretexts.org This is invaluable when the parent structure is modified, for instance, by adding substituents or forming a peptide bond, as it helps to confirm the new covalent structure.

For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. youtube.com NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å), irrespective of their bonding connectivity. libretexts.orgyoutube.com This is crucial for determining the relative stereochemistry and conformational preferences of molecules. acdlabs.com For example, in a cyclic derivative or a complex reaction product, NOESY cross-peaks can establish the spatial arrangement of substituents, confirming their relative orientation as cis or trans, or axial vs. equatorial. youtube.com By analyzing the intensity of NOESY correlations, researchers can infer the proximity of different proton groups, which is essential for building a three-dimensional model of the molecule. youtube.com

Together, techniques like COSY, HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY provide a complete picture of the molecule's structure, from covalent bonding to its 3D arrangement in solution. numberanalytics.com

Mass Spectrometry Techniques (HRMS, MS/MS) in Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structure. numberanalytics.com For research involving this compound, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly useful. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a parent compound or its reaction products. nih.gov This capability is critical for confirming the identity of newly synthesized derivatives and for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is used for structural elucidation. numberanalytics.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the compound, locate modifications, or sequence peptides. wiley-vch.de In derivatization studies of this compound, MS/MS can confirm that the modification has occurred at the intended site (e.g., the amino or carboxyl group) by analyzing the mass shifts in the fragment ions. In mechanistic studies, MS/MS can be used to identify transient intermediates or products in a reaction mixture, providing insight into the reaction pathway. nih.gov

These MS techniques, often coupled with a chromatographic separation method like LC or GC (LC-MS, GC-MS), offer high sensitivity and selectivity for analyzing complex mixtures and characterizing unknown compounds. creative-proteomics.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule at atomic resolution. libretexts.org It is considered the gold standard for the unambiguous determination of absolute stereochemistry. nih.govpurechemistry.org For a chiral, enantiomerically pure compound like a derivative of (R)-3-aminopentanoic acid, this technique can provide unequivocal proof of its absolute configuration. researchgate.net

The method involves directing a beam of X-rays onto a single, high-quality crystal of the compound. thepharmajournal.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. libretexts.org By analyzing the intensities and positions of these diffracted spots, a 3D electron density map of the molecule can be calculated, which reveals the precise spatial arrangement of every atom. purechemistry.org

To determine the absolute configuration, a phenomenon known as anomalous dispersion (or anomalous scattering) is utilized. thieme-connect.de When the crystal contains an atom heavy enough to cause a measurable anomalous scattering effect, the diffraction data can be used to distinguish between the true structure and its mirror image, thereby establishing the absolute R or S configuration at each chiral center. thieme-connect.deed.ac.uk

Beyond absolute stereochemistry, X-ray crystallography also provides detailed information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. thepharmajournal.comnih.gov

Table 2: Information Derived from X-ray Crystallography

| Parameter | Description | Significance for (R)-3-Aminopentanoic Acid Derivatives |

|---|---|---|

| 3D Atomic Coordinates | Precise location of each atom in the crystal lattice. | Provides the complete molecular structure. libretexts.org |

| Absolute Configuration | The unambiguous spatial arrangement of atoms at a chiral center (R or S). | Confirms the stereochemical integrity of the chiral center. nih.govresearchgate.net |

| Molecular Conformation | The specific geometry of the molecule in the solid state, including torsion angles. | Reveals preferred spatial arrangements and steric relationships. thepharmajournal.com |

| Bond Lengths & Angles | Exact distances between bonded atoms and angles between adjacent bonds. | Offers insight into the electronic structure and potential strain. |

| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonds and van der Waals forces. | Explains crystal packing and solid-state properties. nih.gov |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Conformational Studies

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. cas.cz The primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are powerful non-destructive techniques for assigning absolute configuration and studying molecular conformation in solution. purechemistry.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. numberanalytics.com A CD spectrum consists of positive or negative peaks (known as Cotton effects) in regions where the molecule has a chromophore that absorbs light. The sign and intensity of these peaks are characteristic of the molecule's stereochemistry. researchgate.net For a derivative of (R)-3-aminopentanoic acid, the CD spectrum can be compared to that of known compounds or to theoretical spectra calculated using quantum chemistry methods to assign the absolute configuration. purechemistry.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. An ORD curve shows how the optical rotation of a chiral compound varies across a range of wavelengths. The shape of the ORD curve, particularly in the vicinity of an absorption band, is also characteristic of the molecule's stereochemistry and can be used for configurational assignment.

Both CD and ORD are highly sensitive to the conformational state of the molecule. Changes in solvent, temperature, or pH that alter the molecular conformation will often lead to corresponding changes in the chiroptical spectra. This sensitivity allows these techniques to be used to study conformational equilibria and the secondary structure of larger molecules like peptides containing β-amino acid residues. acs.org

Computational Chemistry and Molecular Modeling Studies of R 3 Aminopentanoic Acid Hydrochloride

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of (R)-3-aminopentanoic acid hydrochloride is fundamental to understanding its three-dimensional structure and flexibility. The presence of a chiral center and multiple rotatable bonds (C-C and C-N) results in a complex potential energy surface with numerous possible conformers. Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for exploring this conformational landscape. acs.org

MD simulations model the atomic motions of the molecule over time by numerically solving Newton's equations of motion. nih.gov For this compound, this would typically involve placing the molecule in a simulation box with explicit solvent molecules (e.g., water) and the chloride counter-ion to mimic physiological conditions. The interactions between atoms are governed by a force field, a set of empirical energy functions and parameters. Force fields like AMBER, CHARMM, and GROMOS, which have been specifically parameterized or adapted for amino acids and their derivatives, are suitable for this purpose. acs.orgnih.gov

A typical simulation running for several hundred nanoseconds can reveal the preferred conformations of the molecule in solution, the stability of intramolecular hydrogen bonds, and the dynamics of its interaction with surrounding water molecules and the chloride ion. acs.org Analysis of the simulation trajectory allows for the identification of low-energy conformational states and the barriers between them. This information is critical for understanding how the molecule might be recognized by a biological receptor or a catalyst.

Table 1: Illustrative Relative Energies of Postulated Gas-Phase Conformers of (R)-3-aminopentanoic acid

| Conformer ID | Dihedral Angle (N-C3-C2-C1) | Relative Energy (kJ/mol) | Postulated Key Feature |

|---|---|---|---|

| Conf-1 | ~60° (gauche) | 0.0 | Extended backbone, potential for intramolecular H-bond (NH3+...O=C) |

| Conf-2 | ~180° (anti) | 5.2 | Fully extended chain, minimized steric hindrance |

| Conf-3 | ~-60° (gauche) | 8.9 | Folded structure, potential interaction between termini |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These methods solve an approximation of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule. elte.hu

Calculations can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to compute an electrostatic potential map, which illustrates the charge distribution across the molecule. For the protonated amine (NH3+) and the carboxylic acid (COOH) groups of this compound, this map would highlight the electropositive region around the ammonium (B1175870) group and the electronegative region around the carbonyl oxygen, identifying likely sites for nucleophilic and electrophilic attack, respectively. These calculations are foundational for predicting how the molecule will interact with other reagents. iaea.org

Table 2: Hypothetical Electronic Properties of (R)-3-Aminopentanoic Acid Calculated via DFT (B3LYP/6-31G(d,p) level)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.8 eV | Indicates electron-donating capability (lone pair on oxygen) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (σ* orbitals) |

| HOMO-LUMO Gap | 11.3 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Reflects overall polarity and potential for dipole-dipole interactions |

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. rsc.orgresearchgate.net Comparing these predicted spectra with experimental data can confirm the molecule's structure and conformational preferences. rsc.org

Given its chiral nature, the prediction of chiroptical properties is particularly important. Time-dependent DFT (TD-DFT) can be used to calculate the electronic circular dichroism (ECD) spectrum. mdpi.com The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By calculating the spectra for different low-energy conformers and averaging them based on their predicted Boltzmann population, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum can then be compared to an experimental one to determine the absolute configuration (R or S) of the molecule, a critical aspect of stereochemical assignment. mdpi.com

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for (R)-3-Aminopentanoic Acid

| Parameter | Predicted Value (TD-DFT) | Experimental Value |

|---|---|---|

| ECD | ||

| λmax 1 | 215 nm (Positive Cotton Effect) | 212 nm |

| ¹H-NMR | ||

| Chemical Shift (Hα) | 3.1 ppm | 3.0 ppm |

| Chemical Shift (Hβ) | 2.4 ppm | 2.3 ppm |

| IR | ||

| C=O Stretch | 1720 cm⁻¹ | 1715 cm⁻¹ |

| N-H Stretch | 3150 cm⁻¹ | 3140 cm⁻¹ |

In Silico Studies of Substrate-Catalyst Interactions in Asymmetric Synthesis

The enantioselective synthesis of β-amino acids is a significant area of research, often employing chiral catalysts to control stereochemistry. nih.govresearchgate.net Computational chemistry provides a framework for understanding the mechanisms of these reactions at a molecular level. While experimental studies report successful syntheses, theoretical investigations are needed to uncover the origin of the observed selectivity. nih.gov

Using methods like QM/MM (Quantum Mechanics/Molecular Mechanics) or docking, researchers can model the interaction between a precursor to (R)-3-aminopentanoic acid and a chiral catalyst (e.g., a copper-ligand complex). nih.gov These models can identify the transition states for the formation of both the R and S enantiomers. By calculating the activation energies for these competing pathways, one can predict the enantiomeric excess of the reaction. This insight is invaluable for optimizing reaction conditions and for the rational design of new, more efficient catalysts for the synthesis of valuable chiral building blocks like β-amino acids. nih.gov

Molecular Docking and Ligand Design Studies for Potential Biological Interactions of Analogues

Analogues of β-amino acids are of interest in medicinal chemistry as they can act as mimetics of natural peptides or as inhibitors of enzymes. hilarispublisher.comnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com

For analogues of (R)-3-aminopentanoic acid, docking studies can be performed against a relevant biological target. For example, since it is a derivative of aminopentanoic acid, it could be docked into the binding site of enzymes that process amino acids or neurotransmitter receptors like GABA receptors. The docking software calculates a "docking score," which estimates the binding affinity. bas.bg

These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. ekb.eg The results can guide the design of new analogues with improved binding affinity or selectivity. By systematically modifying the structure of the lead compound in silico (e.g., adding or removing functional groups) and re-evaluating the docking score, chemists can prioritize which novel compounds to synthesize and test experimentally, accelerating the drug discovery process. researchgate.net

Table 4: Illustrative Molecular Docking Results of 3-Aminopentanoic Acid Analogues Against a Hypothetical Enzyme Active Site

| Compound Analogue | Modification | Docking Score (kcal/mol) | Predicted Key Interaction |

|---|---|---|---|

| (R)-3-Aminopentanoic acid | --- | -5.8 | H-bond with Serine-120 |

| Analogue A | Ethyl group replaced with Phenyl | -7.2 | Pi-stacking with Tyrosine-88 |

| Analogue B | Carboxylic acid replaced with Ester | -5.1 | Loss of H-bond with Arginine-45 |

| Analogue C | Addition of 4-hydroxyl on Phenyl | -7.9 | Additional H-bond with Aspartate-15 |

Biological and Biomedical Research Perspectives on R 3 Aminopentanoic Acid Hydrochloride Derivatives

Design and Synthesis of Bioactive β-Peptides and Hybrid Peptides as Research Probes

The incorporation of β-amino acids like (R)-3-aminopentanoic acid into peptide chains is a key strategy for the development of peptidomimetics with enhanced stability and novel secondary structures. Unlike natural α-peptides, β-peptides and α,β-hybrid peptides are often resistant to enzymatic degradation, a crucial attribute for developing robust research probes and therapeutic candidates.

(R)-3-Aminopentanoic acid is commercially available and noted for its suitability in solution-phase peptide synthesis sigmaaldrich.com. This process involves the stepwise coupling of amino acids to form a desired peptide sequence. The presence of the ethyl group on the β-carbon of (R)-3-aminopentanoic acid influences the conformational preferences of the resulting peptide backbone, enabling the design of peptides with specific folding patterns. These unique conformations are instrumental in mimicking or disrupting biological interactions, which is the foundational principle of many research probes.

The synthesis of hybrid peptides containing both α- and β-amino acids allows for the fine-tuning of their structural and functional properties. For instance, strategically placing (R)-3-aminopentanoic acid residues within a peptide sequence can induce stable helical or turn structures. These well-defined structures can be designed to interact with specific biological targets, such as protein surfaces or receptor binding pockets. By attaching reporter groups like fluorescent tags or biotin (B1667282) to these synthetic peptides, they can be transformed into research probes for applications in cellular imaging, target identification, and interaction studies. While the direct synthesis of a research probe from a β-peptide exclusively containing (R)-3-aminopentanoic acid is not extensively documented in publicly available literature, the fundamental principles of peptide synthesis and the properties of β-amino acids strongly support this application sigmaaldrich.comnih.gov.

Investigations into Enzyme Inhibition and Receptor Binding Properties of Synthetic Analogues

The unique structural features of (R)-3-aminopentanoic acid derivatives make them attractive candidates for designing enzyme inhibitors and receptor ligands. The stereochemistry and conformational rigidity imparted by the β-amino acid structure can lead to high-affinity and selective interactions with biological targets.

A notable example involves derivatives of a closely related compound, (R)-2,5-diaminopentanoic acid hydrochloride. This compound is a precursor for synthesizing (R)-3-aminopiperidine derivatives, which are utilized as core components of Dipeptidyl Peptidase IV (DPP-IV) inhibitors google.com. DPP-IV is a significant target in the management of type 2 diabetes. The synthesis of these inhibitors highlights the utility of the aminopentanoic acid scaffold in creating potent and specific enzyme modulators.

Furthermore, studies on constitutional isomers, such as 4-aminopentanoic acid (4-APA), have demonstrated enantiomer-specific interactions with neurotransmitter receptors. Research has shown that the enantiomers of 4-APA exhibit different binding affinities and functional activities at GABA receptors nih.gov. Specifically, (R)-4-APA was found to have greater uptake into brain synaptosomes and to act as a potential false neurotransmitter of GABA, while (S)-4-APA showed weak agonist and antagonist activities at various GABA receptor subtypes nih.gov. These findings underscore the principle that synthetic analogues of aminopentanoic acids can be designed to selectively target specific receptor subtypes, a critical aspect in the development of research tools and potential therapeutics.

The table below summarizes the receptor binding profile of 4-aminopentanoic acid enantiomers at different GABA receptor subtypes, illustrating the potential for stereospecificity in receptor interactions.

| Compound | GABAA α4β3δ | GABAA α5β2γ2 | GABAA α6β2γ2 | GABAB B1/B2 |

|---|---|---|---|---|

| (R)-4-Aminopentanoic acid | No significant activity | Weak agonist | No significant activity | No significant activity |

| (S)-4-Aminopentanoic acid | Weak agonist | Weak agonist | Antagonist | Weak agonist |

This table is based on data presented in the study on 4-aminopentanoic acid enantiomers and their interaction with GABA receptors. nih.gov

Role as a Structural Motif in the Development of Targeted Biological Probes

A structural motif is a specific arrangement of atoms or functional groups that confers a particular function or targeting capability to a molecule. The (R)-3-aminopentanoic acid scaffold can serve as a core motif for the development of targeted biological probes, which are essential tools for visualizing and studying biological processes in real-time.

The development of probes often involves conjugating a targeting moiety to a signaling component, such as a fluorophore or a radiolabel. The aminopentanoic acid structure can be chemically modified to incorporate these elements. For instance, the carboxylic acid and amino groups provide convenient handles for chemical ligation. Unnatural amino acids are frequently incorporated into proteins to serve as probes for studying protein structure and function wikipedia.org.

Research on the related compound, 4-aminopentanoic acid, suggests its potential application in the development of neuroimaging agents nih.gov. The ability of its enantiomers to be taken up into the brain and interact with the GABAergic system makes it a candidate for development into a positron emission tomography (PET) tracer. This would involve labeling the molecule with a positron-emitting isotope, such as ¹⁸F, to visualize GABA receptor distribution and density in the brain. Similarly, derivatives of 5-amino-2-methylpentanoic acid have been synthesized and radiolabeled with ¹⁸F to create potential PET tracers for imaging brain tumors nih.gov. These examples demonstrate the utility of the aminopentanoic acid backbone as a structural motif for creating targeted imaging probes.

Pharmacological Research Applications of Derived Scaffolds (e.g., as chemical probes or tool compounds)

Scaffolds derived from (R)-3-aminopentanoic acid hold promise for various pharmacological research applications, serving as foundational structures for building more complex molecules like chemical probes and tool compounds. Chemical probes are small molecules used to study the function of proteins and biological pathways, while tool compounds are used to validate biological targets in drug discovery.

The concept of using aminopropanoic acid derivatives as scaffolds is supported by research on 3-((4-hydroxyphenyl)amino)propanoic acid. Derivatives of this scaffold have been identified as promising candidates for the development of novel anticancer agents nih.govmdpi.com. These compounds have demonstrated the ability to reduce cancer cell viability and migration, suggesting that the underlying scaffold can be decorated with various functional groups to achieve desired pharmacological activity nih.gov.

Furthermore, aminopentanoic acid derivatives have been utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) broadpharm.com. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, the aminopentanoic acid structure acts as a flexible spacer connecting the target-binding ligand and the E3 ligase-binding ligand. The use of Boc-5-aminopentanoic acid as a PROTAC linker highlights the versatility of this scaffold in the construction of sophisticated chemical probes designed to manipulate cellular processes broadpharm.com. The development of such tool compounds is crucial for target validation and for elucidating the complex signaling networks that underpin various diseases.

Future Research Directions and Emerging Paradigms in R 3 Aminopentanoic Acid Hydrochloride Research

The chiral building block, (R)-3-aminopentanoic acid hydrochloride, serves as a valuable scaffold in medicinal chemistry and pharmaceutical synthesis. guidechem.comchemicalbook.com As synthetic methodologies and chemical technologies advance, new avenues for research are emerging that promise to accelerate the discovery and development of novel derivatives and applications. This article explores future research directions centered on this compound, focusing on cutting-edge platforms and sustainable practices.

Q & A

Q. What are the recommended synthetic routes for (R)-3-aminopentanoic acid hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common method is the Fmoc-protection approach, where 5-aminopentanoic acid is reacted with 9-fluorenylmethyl chloroformate in tetrahydrofuran/water under basic conditions (e.g., sodium carbonate) to protect the amine group, followed by hydrochloric acid deprotection . To ensure enantiomeric purity, chiral HPLC with columns like Chirobiotic T or circular dichroism (CD) spectroscopy should be employed for validation .

Q. How can the structural integrity of this compound be verified post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., δ 1.5–2.0 ppm for methylene groups, δ 3.2 ppm for the chiral center proton).

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z ≈ 150.1 [M+H]+ for the free acid, adjusted for hydrochloride salt).

- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store at −20°C in a desiccator to prevent hygroscopic degradation. Stability studies under varying pH (3–9) and temperature (4–40°C) show decomposition rates increase above 25°C, with hydrochloride salts being more stable in acidic conditions .

Advanced Research Questions

Q. How can co-elution challenges in chiral chromatography be resolved for this compound?

Co-elution with structurally similar amino acids (e.g., L-valine, L-isovaline) is common in reverse-phase HPLC . Mitigation strategies include:

- Gradient optimization : Adjust mobile phase composition (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to increase retention time differences.

- Tandem MS/MS : Use fragmentation patterns to distinguish isomers.

- Derivatization : Introduce chiral derivatizing agents (e.g., Marfey’s reagent) to enhance separation .

Q. What experimental approaches address contradictions in stability data under extraterrestrial conditions?

Studies on Mars analog environments reveal conflicting stability profiles due to UV radiation and oxidative stress . To resolve discrepancies:

Q. How can this compound be applied in astrobiology research?

As a chiral biomarker, it aids in studying prebiotic chemistry in interstellar ice analogs. Experimental protocols include:

- Ice irradiation : Simulate cosmic ice (e.g., 13CO2 + butylamine) under vacuum to synthesize amino acids.

- Enantiomeric excess (ee) analysis : Use gas chromatography with chiral columns (e.g., γ-cyclodextrin) to detect ee ≥1% in residues .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.